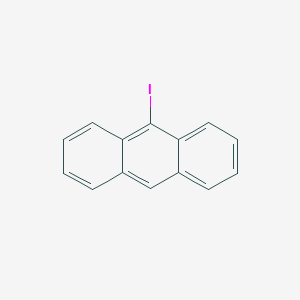

9-Iodoanthracene

Vue d'ensemble

Description

9-Iodoanthracene is a chemical compound with the linear formula C14H9I . It has a molecular weight of 304.132 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

A method of synthesizing 9-aryl-10-iodoanthracene from 9-arylanthracene has been proposed . This involves mixing an iodinating agent (a substance having a structure of an amide group in which nitrogen of the amide group and iodine are directly bonded to each other), an acid, and 9-arylanthracene . This introduces iodine into the 10-position of 9-arylanthracene, thereby synthesizing 9-aryl-10-iodoanthracene .Molecular Structure Analysis

The molecular structure of 9-Iodoanthracene is represented by the SMILES notationc1ccc2c(c1)cc3ccccc3c2I . The InChI code for the compound is InChI=1S/C14H9I/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H . Chemical Reactions Analysis

9-Iodoanthracene can undergo cycloaddition reactions with a variety of dienophiles across the C-9 and/or C-10 positions . For example, it can participate in (4+2) cycloaddition or Diels-Alder reactions, which are important C-C bond-forming reactions in organic chemistry to form cyclic structures . It can also be converted to 9-bromoanthracene in a catalytic process .Physical And Chemical Properties Analysis

9-Iodoanthracene has a density of 1.7±0.1 g/cm3, a boiling point of 411.0±14.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its molar refractivity is 74.8±0.3 cm3 . It has a logP value of 5.71, indicating its lipophilicity .Applications De Recherche Scientifique

Application 1: Triplet–Triplet Annihilation Photon Upconversion

- Summary of the Application : Molecules based on anthracene, such as 9-Iodoanthracene, are commonly used in applications such as Organic Light Emitting Diodes (OLEDs) and triplet–triplet annihilation upconversion . In the design of blue emitting materials, it is useful to know which part of the molecule can be altered to obtain new physical properties without losing the inherent optical properties .

- Methods of Application : Eight anthracenes with aromatic phenyl and thiophene substituents were synthesized, containing both electron donating and accepting groups . The substitutions were found to affect the UV/Vis absorption only to a small extent . The three most fluorescent derivatives were successfully utilized as annihilators in a triplet–triplet annihilation upconversion (TTA-UC) system employing platinum octaethylporphyrin as the sensitizer .

- Results or Outcomes : The fluorescence properties were more affected with the thiophene substituents that decreased the fluorescence quantum yield from unity to <10% . The observed upconversion quantum yields, ϕUC, slightly exceeded that of the benchmark annihilator 9,10-diphenylanthracene (DPA) .

Application 2: Picosecond Photophysical Processes

- Summary of the Application : Picosecond photophysical processes in 2- and 9-iodoanthracene in cyclohexane at room temperature were studied . This research contributes to our understanding of the photophysical properties of iodoanthracenes.

- Methods of Application : The study was conducted using triplet-triplet transient absorption spectroscopy between 420-500 nanometers . For small amounts of excess vibronic energy in S (,1), intersystem crossing from the first excited singlet state into high triplet states T (,n) (n > 1) with subsequent internal conversion to T (,1) or dissociation from the upper triplet manifold is suggested as a primary pathway for nonradiative relaxation .

- Results or Outcomes : Rate constants for the processes were estimated using the results from previous fluorescence studies and the population risetime data for T (,1) . Analyses of the photoproducts generated by excitation at two different wavelengths into the first excited singlet state reveal a vibronic level dependence of the photodissociation yield .

In the design of blue emitting materials, it is useful to know which part of the molecule can be altered to obtain new physical properties without losing the inherent optical properties . Therefore, 9-Iodoanthracene and its derivatives could potentially have a wide range of applications in these areas.

In the design of blue emitting materials, it is useful to know which part of the molecule can be altered to obtain new physical properties without losing the inherent optical properties . Therefore, 9-Iodoanthracene and its derivatives could potentially have a wide range of applications in these areas.

Safety And Hazards

9-Iodoanthracene may form combustible dust concentrations in air . It can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . In case of skin contact, wash with plenty of soap and water . If skin or eye irritation persists, seek medical advice .

Propriétés

IUPAC Name |

9-iodoanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9I/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXUUUHEJQHRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00306690 | |

| Record name | 9-Iodoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Iodoanthracene | |

CAS RN |

22362-86-3 | |

| Record name | 22362-86-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Iodoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,2-Dimethylpropanoyl)amino]benzoic acid](/img/structure/B1296536.png)

![4-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1296539.png)